

What is the function of RS102895 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: RS102895 hydrochloride

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An In-depth Technical Guide to RS102895 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS102895 hydrochloride is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] This technical guide delineates the core function, mechanism of action, pharmacological profile, and key experimental applications of RS102895 hydrochloride. By competitively inhibiting the binding of the primary ligand, Monocyte Chemoattractant Protein-1 (MCP-1/CCL2), to the CCR2b isoform, RS102895 effectively blocks downstream signaling pathways responsible for monocyte chemotaxis and inflammation.[1] Its utility has been demonstrated in various preclinical models, including studies on inflammation, vaccine immunity, atherosclerosis, and neuropathic pain, making it a valuable tool for investigating the roles of the CCL2-CCR2 axis in health and disease.[4][5][6][7]

Core Function and Mechanism of Action

RS102895 is a spiropiperidine compound that functions as a specific antagonist of the CCR2b chemokine receptor, a G protein-coupled receptor (GPCR). The primary role of the CCR2 receptor and its main ligand, CCL2, is to govern the migration of inflammatory monocytes from the bone marrow to sites of inflammation.[4][6][8]

The mechanism of action of RS102895 involves direct, competitive inhibition of the CCR2 receptor. By occupying the receptor's binding site, it prevents CCL2 from binding and initiating the intracellular signaling cascade. This blockade inhibits critical downstream events, including

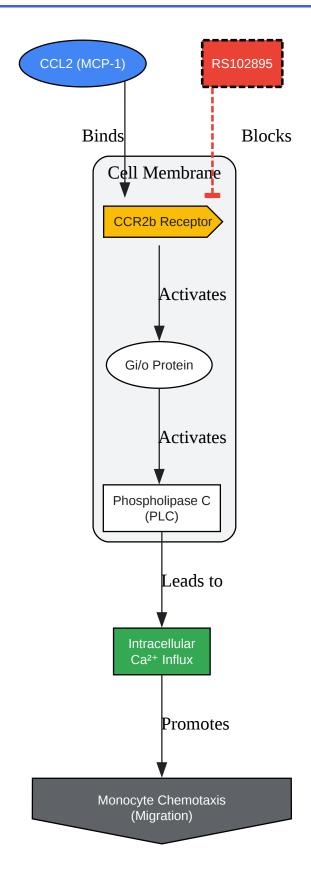


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G-protein activation, calcium influx, and ultimately, chemotaxis (directed cell movement).[1] The compound shows significantly higher affinity for CCR2 compared to other chemokine receptors like CCR1, establishing its selectivity.[1][3]





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Figure 1: RS102895 Mechanism of Action.



Pharmacological and Pharmacokinetic Profile

The efficacy and selectivity of RS102895 have been quantified through various in vitro and in vivo studies. The data highlight its potent inhibition of CCR2-mediated functions and a favorable selectivity profile against CCR1.

Quantitative In Vitro Activity

The following table summarizes the key inhibitory concentrations (IC₅₀) of **RS102895 hydrochloride** in different functional assays.



Target/Assay	Ligand/Stimulan t	Cell System	IC₅₀ Value	Reference
Receptor Binding	MCP-1	Human CCR2b- transfected CRL- 1657 cells	360 nM	[2][3]
MIP-1α	Human CCR1- transfected CRL- 1657 cells	17.8 μM (17,800 nM)	[1]	
Calcium Influx	MCP-1	Human CCR2b- transfected CRL- 1657 cells	31-32 nM	[1]
MCP-3	Human CCR2b- transfected CRL- 1657 cells	130 nM		
Chemotaxis	MCP-1	THP-1-5X monocytic cells	1.7 μM (1,700 nM)	[1]
RANTES	THP-1-5X monocytic cells (via CCR1)	37 μM (37,000 nM)		
Off-Target Binding	-	α _{1a} adrenergic receptor	130 nM	[1][2]
-	α _{1e} adrenergic receptor	320 nM	[1][2]	
-	5-HT1a receptor	470 nM	[1][2]	

Pharmacokinetics in Mice

In vivo studies have revealed that RS102895 hydrochloride has a short plasma half-life.

• Half-life: Approximately 1 hour following intraperitoneal (i.p.) administration in mice.[4][8]



- Effective Concentration: A plasma concentration of at least 20 ng/mL is required to effectively block monocyte migration in vivo.[4][8]
- Dosing Regimen: Due to its short half-life, a multi-dose regimen (e.g., 5 mg/kg every 6 hours) is necessary to maintain therapeutic plasma levels and achieve sustained blockade of monocyte recruitment.[4][8]

Key Experimental Protocols

The functional characterization of RS102895 relies on specific in vitro and in vivo assays. Detailed methodologies for these pivotal experiments are provided below.

In Vitro: CCR2b Binding Assay

This protocol is designed to determine the affinity of RS102895 for the human CCR2b receptor.

- Cell Culture: Chinese hamster lung (CRL-1657) cells stably transfected with and expressing the human CCR2b receptor are cultured under standard conditions.
- Assay Preparation: Cells are harvested and prepared as a membrane fraction.
- Competitive Binding: A constant concentration of a radiolabeled CCR2 ligand (e.g., ¹²⁵I-MCP-1) is incubated with the cell membrane preparation in the presence of varying concentrations of RS102895.
- Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium.
 Bound and free radioligand are then separated via filtration.
- Quantification: The amount of bound radioactivity is measured using a scintillation counter.
- Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ value (the concentration of RS102895 that inhibits 50% of specific radioligand binding) is calculated.

In Vitro: Calcium Influx Assay

This assay measures the ability of RS102895 to block ligand-induced intracellular calcium mobilization.

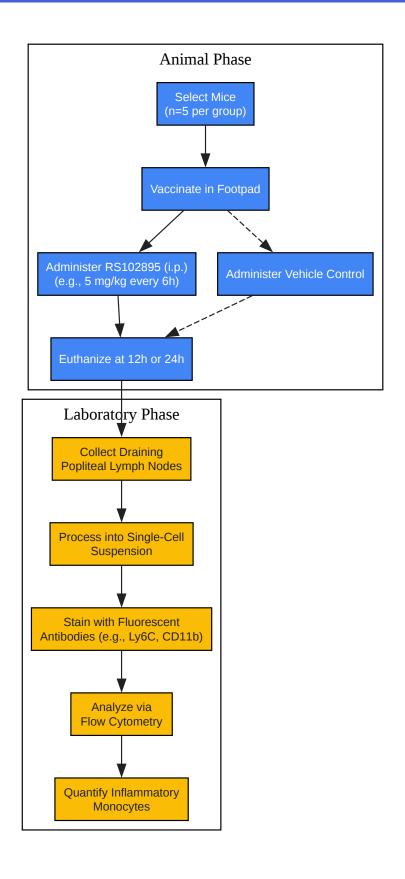


- Cell Preparation: CCR2b-expressing CRL-1657 cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
- Antagonist Pre-incubation: The loaded cells are pre-incubated with various concentrations of RS102895 hydrochloride.
- Ligand Stimulation: The cells are then stimulated with a CCR2 ligand, such as MCP-1 or MCP-3.
- Signal Detection: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader or a similar instrument.
- Data Analysis: The inhibition of the calcium signal by RS102895 is quantified, and an IC₅₀ value is determined.

In Vivo: Monocyte Migration and Pharmacodynamic Analysis

This experimental workflow assesses the in vivo efficacy of RS102895 in blocking vaccine-induced monocyte recruitment.[4]





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Figure 2: In Vivo Experimental Workflow.



- Animal Model: Wild-type mice are used (CCR2⁻/- mice can be used as a genetic control).[4]
- Inflammatory Stimulus: Mice receive a vaccination in the rear footpad to induce a local inflammatory response and recruit monocytes.[4]
- Treatment: Immediately prior to vaccination, an initial dose of RS102895 (e.g., 5 mg/kg, i.p.) or vehicle is administered. Subsequent doses are given every 6 hours to maintain effective plasma concentrations.[4]
- Tissue Collection: At specified time points (e.g., 12 or 24 hours post-vaccination), mice are euthanized, and the vaccine-draining popliteal lymph nodes are collected.[4]
- Cell Analysis: The lymph nodes are processed into a single-cell suspension. Cells are then stained with fluorescently-labeled antibodies against specific cell surface markers (e.g., for inflammatory monocytes and neutrophils) and quantified using flow cytometry.[4]
- Outcome: The number of inflammatory monocytes in the lymph nodes of RS102895-treated mice is compared to that in vehicle-treated controls to determine the extent of migration blockade.[4]

Research Applications and Therapeutic Potential

RS102895 hydrochloride serves as a critical tool for elucidating the role of the CCL2-CCR2 signaling axis in various pathologies.

- Inflammation and Immunology: It is widely used to study the contribution of monocyte recruitment to inflammatory diseases, such as rheumatoid arthritis, glomerulonephritis, and atherosclerosis.[6][7]
- Vaccine Development: Studies have shown that blocking monocyte recruitment with RS102895 in the immediate post-vaccination period can significantly enhance both humoral and cell-mediated immune responses, suggesting its potential as a novel "adjuvantadjuvant".[4][8]
- Neuropathic Pain: The compound has been shown to reduce allodynia and monocyte
 infiltration in animal models of chemotherapy-induced peripheral neuropathy, indicating a role
 for CCR2+ monocytes in the pathology of chronic pain.[5]



Atherosclerosis: By inhibiting the recruitment of monocytes to vascular lesions, CCR2
antagonists like RS102895 are being investigated as a therapeutic strategy to reduce
atherosclerotic plaque formation and promote plaque stability.[6]

In summary, **RS102895 hydrochloride** is a well-characterized, selective CCR2 antagonist that is indispensable for preclinical research into the numerous biological processes mediated by CCL2-CCR2 signaling. Its ability to potently inhibit monocyte migration provides a powerful method for dissecting the cellular and molecular mechanisms of inflammation and immunity.

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- To cite this document: BenchChem. [What is the function of RS102895 hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1591295#what-is-the-function-of-rs102895-hydrochloride]

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